N-[(1-Methyl-3,4-dihydro-2H-quinolin-3-yl)methyl]prop-2-enamide
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Overview
Description
Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It’s a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .
Synthesis Analysis
Quinoline can be synthesized using the Skraup reaction, Doebner-Von Miller reaction, and other methods . The Skraup reaction is a chemical reaction used to synthesize quinolines. In its general form, the reaction can be described as a condensation reaction of aniline, an alcohol, and sulfuric acid to a quinoline .Molecular Structure Analysis
Quinoline is a bicyclic compound made of fused benzene and pyridine rings. This structure is reflected in its aromaticity and its resonance structures .Chemical Reactions Analysis
Quinoline is known to participate in many chemical reactions. It can act as a base, forming salts with strong acids. It also undergoes Friedel-Crafts reactions, being both the attacking species in Friedel-Crafts alkylation, and, with a Lewis acid catalyst, the Lewis base in the Friedel-Crafts acylation .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(1-methyl-3,4-dihydro-2H-quinolin-3-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-3-14(17)15-9-11-8-12-6-4-5-7-13(12)16(2)10-11/h3-7,11H,1,8-10H2,2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVULCKCSZFLBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC2=CC=CC=C21)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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